

# Solubility Profiling and Process Development for 3-Bromo-2-chloroaniline

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## Compound of Interest

Compound Name: 3-Bromo-2-chloroaniline

CAS No.: 56131-46-5

Cat. No.: B3021652

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## Executive Summary

**3-Bromo-2-chloroaniline** (CAS 56131-46-5) is a critical halogenated aniline intermediate used in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its utility stems from the distinct reactivity of the bromine (meta) and chlorine (ortho) substituents, allowing for regioselective coupling reactions.

Critical Physicochemical Insight: The defining characteristic of **3-Bromo-2-chloroaniline** is its low melting point (31–33°C). This property fundamentally alters the solubility landscape compared to higher-melting analogs. Process chemists must navigate the risk of "oiling out" (liquid-liquid phase separation) rather than clean crystallization. This guide provides a predicted solubility landscape, a robust experimental protocol for generating internal data, and a thermodynamic framework for process optimization.

## Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interactions.

Property	Value	Implication for Solubility
CAS Number	56131-46-5	Unique Identifier
Molecular Weight	206.47 g/mol	Moderate size, kinetics not diffusion-limited.
Melting Point	31–33 °C	CRITICAL: Solute acts as a liquid >33°C. Solubility approaches miscibility in many organics above this T.
LogP (Predicted)	~2.98	Highly lipophilic. Poor water solubility.[2]
H-Bond Donors	1 (-NH <sub>2</sub> )	Weak donor due to ortho-Cl steric/electronic effects.
H-Bond Acceptors	1 (-N)	Weak acceptor.

## Predicted Solubility Landscape

Based on "Like Dissolves Like" principles and structural analogs (e.g., 3-bromoaniline).

- High Solubility (Process Solvents):
  - Solvents: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Toluene.
  - Behavior: Likely miscible or highly soluble (>500 mg/mL) above 30°C.
  - Use: Reaction media; too soluble for high-yield cooling crystallization.
- Moderate Solubility (Crystallization Candidates):
  - Solvents: Methanol, Ethanol, Isopropanol (IPA).
  - Behavior: Temperature-dependent solubility. The -NH<sub>2</sub> group forms H-bonds with alcohols, increasing solubility compared to hydrocarbons.
  - Use: Primary solvents for cooling crystallization (must operate <30°C).

- Low Solubility (Antisolvents):
  - Solvents: Water, n-Hexane, n-Heptane, Cyclohexane.
  - Behavior: <1 mg/mL in water; <10 mg/mL in cold alkanes.
  - Use: Antisolvents to force precipitation.

## Experimental Protocol: Determination of Solubility

Since specific literature data is scarce, the following SOP is designed to generate high-fidelity solubility curves, accounting for the low melting point.

### Method A: Dynamic Laser Monitoring (Preferred)

Objective: Determine the saturation temperature (

) for fixed concentrations.

- Preparation: Weigh specific masses of **3-Bromo-2-chloroaniline** into 4 distinct vials (e.g., giving mass fractions of 0.05, 0.10, 0.20, 0.30).
- Solvent Addition: Add a precise mass of solvent (e.g., Ethanol) to each.
- Heating Cycle: Heat at 0.5°C/min with stirring until the solution becomes clear (transmittance = 100%). Record  
.[3]
- Cooling Cycle: Cool at 0.5°C/min until turbidity is detected (nucleation). Record  
.
- Data Fit: The average of  
and  
approximates the equilibrium temperature for that concentration.

## Method B: Static Gravimetric Analysis (Low-Cost Alternative)

Objective: Determine concentration at a fixed temperature ( ).

- Saturation: Add excess solid to the solvent in a jacketed vessel at temperature (must be to avoid melting).
- Equilibration: Stir for 24 hours.
- Filtration: Stop stirring, let solids settle for 1 hour. Filter the supernatant using a pre-heated syringe filter (0.45  $\mu\text{m}$ ).
- Drying: Weigh a specific volume of filtrate, evaporate the solvent under vacuum, and weigh the dry residue.
- Calculation:

Where

is mole fraction,

is mass,

is molecular weight (1=solute, 2=solvent).

## Thermodynamic Modeling Framework

Once experimental data is gathered, use these models to interpolate solubility at any temperature.

## The Modified Apelblat Equation

This is the industry standard for correlating solubility data of organic solids.

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression of your experimental data.

- Interpretation: If

is positive and large, solubility is highly sensitive to temperature (good for cooling crystallization).

## Van't Hoff Equation (Enthalpy of Solution)

To understand the energy cost of dissolution:

- : Apparent enthalpy of solution.
- Significance: A positive

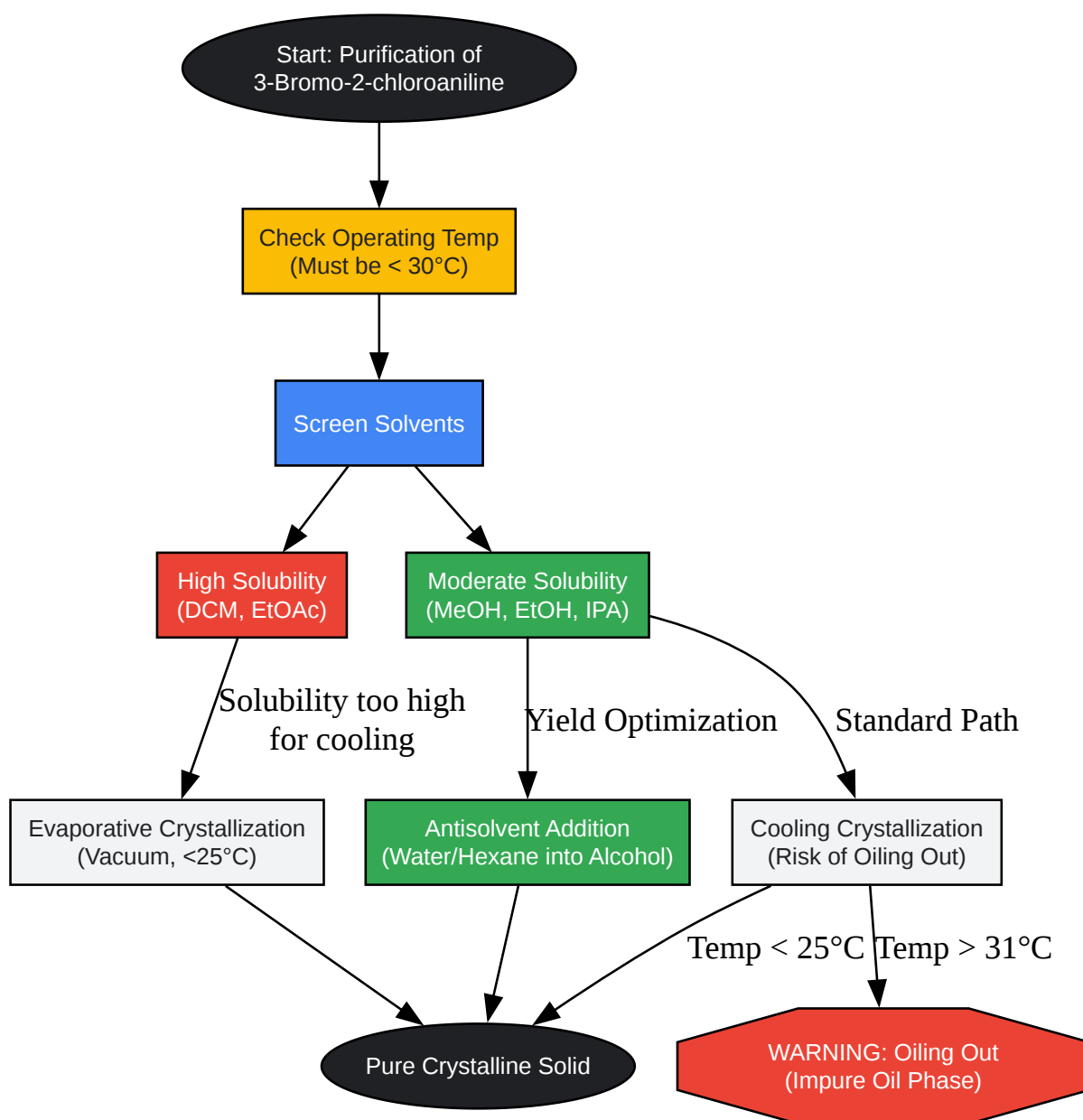
indicates an endothermic process (solubility increases with temperature).

## Process Application: Crystallization Strategy[5]

The low melting point (31–33°C) presents a specific challenge: Oiling Out. If the crystallization temperature exceeds the "Liquid-Liquid Phase Separation" (LLPS) boundary, the compound will separate as an oil rather than a crystal, trapping impurities.

## Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and process design.



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Caption: Decision tree for crystallizing low-melting **3-Bromo-2-chloroaniline** to avoid oiling out.

## Recommended Purification Protocol (Antisolvent)

- Dissolution: Dissolve crude **3-Bromo-2-chloroaniline** in Ethanol or IPA at 25°C (Room Temp). Do not heat significantly.

- Concentration Target: ~300–400 mg/mL.
- Filtration: Filter to remove insoluble mechanical impurities.
- Precipitation: Slowly add chilled Water (0–5°C) or n-Heptane dropwise with vigorous stirring.
  - Ratio: 1:1 to 1:3 (Solvent:Antisolvent).
- Aging: Stir at 0–5°C for 2 hours to maximize yield.
- Isolation: Filter and dry under vacuum at <25°C. Note: Drying above 30°C will melt the cake.

## Safety & Handling (MSDS Highlights)

- GHS Classification: Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal/Inhalation), Eye Irrit. 2A.
- Handling: Use in a fume hood. Avoid dust generation.
- Storage: Keep at 2–8°C (Refrigerated) to prevent degradation and melting.
- Incompatibility: Strong oxidizing agents, strong acids.

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